(1-(2-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)cyclopropyl)methanol
Description
This compound features a pyrimidine core substituted with chlorine and trifluoromethyl groups at positions 4 and 5, respectively. The pyrimidine is linked via an amino group to a phenyl ring, which is further connected to a cyclopropane ring bearing a methanol substituent.
Properties
Molecular Formula |
C15H13ClF3N3O |
|---|---|
Molecular Weight |
343.73 g/mol |
IUPAC Name |
[1-[2-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C15H13ClF3N3O/c16-12-10(15(17,18)19)7-20-13(22-12)21-11-4-2-1-3-9(11)14(8-23)5-6-14/h1-4,7,23H,5-6,8H2,(H,20,21,22) |
InChI Key |
WVXOIVAYGDVQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2NC3=NC=C(C(=N3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)cyclopropyl)methanol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Methanol Group Attachment:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Potential applications in the development of new pharmaceuticals due to its bioactive pyrimidine core.
Medicine:
- Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)cyclopropyl)methanol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups may enhance binding affinity and specificity, while the cyclopropyl group could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and analogs from the provided evidence:
Functional Group Analysis
Pyrimidine Core :
- The target compound and CAS 2061979-58-4 share a pyrimidine ring with chlorine substitution. However, the latter includes an additional isopropoxy group, which may reduce metabolic clearance compared to the target’s trifluoromethyl group .
- CAS 841253-81-4 replaces pyrimidine with pyrazolopyrimidine, altering electronic properties and binding affinity .
- Cyclopropane vs. In contrast, piperidine (CAS 841253-81-4) offers flexibility and basicity, which could improve solubility .
- Methanol Substituent: Methanol in the target compound and CAS 2061979-58-4 improves aqueous solubility compared to ethanol in CAS 841253-81-4, which has slightly higher hydrophobicity .
Biological Activity
The compound (1-(2-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)cyclopropyl)methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a cyclopropyl group attached to a phenyl ring, which is further connected to a pyrimidine derivative. The presence of the trifluoromethyl and chloro groups is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity
- Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth in various cancer models, including head and neck cancers .
- A study identified that certain pyrimidine derivatives have IC50 values in the nanomolar range against specific cancer cell lines, suggesting strong inhibitory effects on tumor proliferation.
-
Enzyme Inhibition
- The compound is hypothesized to inhibit specific kinases involved in cancer progression. For example, its structural analogs have been shown to effectively inhibit PLK4, an important kinase implicated in cell division and tumor growth .
- The inhibition profile indicates that modifications to the pyrimidine structure can enhance selectivity and potency against target enzymes.
- Antiparasitic Activity
Data Table: Biological Activity Summary
Case Studies
- Case Study on Antitumor Efficacy
- Enzyme Selectivity Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
